molecular formula C21H14ClFN2 B3826067 2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole

2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No. B3826067
M. Wt: 348.8 g/mol
InChI Key: DCXUPSADCQSXKX-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with three phenyl rings, one of which is further substituted with a chlorine and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by various substitution reactions to add the phenyl rings and the halogen atoms. One possible method for the synthesis of substituted imidazoles is the Debus-Radziszewski imidazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The exact structure would depend on the positions of the substituents on the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the halogen substituents. The imidazole ring is a common motif in many biologically active compounds and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms would likely make the compound more polar and could affect its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Docking Studies

Studies on similar imidazole compounds reveal insights into molecular structure and docking. For instance, Sharma et al. (2018) explored the crystal structure of related imidazole compounds, which crystallized in the monoclinic crystal system. Molecular docking studies helped understand their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents (Sharma et al., 2018).

Synthesis and Spectroscopic Characterization

Ghaemy et al. (2013) synthesized novel poly(amide-ether)s bearing imidazole pendants, studying their physical and optical properties. The compounds exhibited fluorescence emission with quantum yields ranging from 6-28% and glass-transition temperatures between 204-308°C, indicating potential for various scientific applications (Ghaemy et al., 2013).

Photophysical and Theoretical Studies

Imidazole-based molecules have been studied for their excited-state intramolecular proton transfer (ESIPT) properties. Somasundaram et al. (2018) synthesized imidazole-based ESIPT molecules, showing intense fluorescence at 480nm. Quantum chemical calculations were carried out to predict the electronic absorption spectra, revealing potential applications in fluorescence and spectroscopy (Somasundaram et al., 2018).

Interaction with Nanomaterials

Jayabharathi et al. (2015) explored the binding interactions of a bioactive imidazole fluorophore with ZnO nanomaterials. The strong adsorption of imidazole on the surface of ZnO nanocrystals suggested significant implications for biomedical nanotechnologies and the interaction of nanomaterials with bioactive molecules (Jayabharathi et al., 2015).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2/c22-16-12-7-13-17(23)18(16)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXUPSADCQSXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole
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2-(2-chloro-6-fluorophenyl)-4,5-diphenyl-1H-imidazole

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